(E)-N-(4-METHOXYPHENYL)-N''-{4-OXO-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE
Description
(E)-N-(4-Methoxyphenyl)-N''-{4-oxo-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}guanidine is a structurally complex guanidine derivative characterized by:
- A guanidine core with an (E)-configuration, ensuring spatial distinction between substituents.
- A cyclopenta[d]pyrimidin-2-yl group with a 4-oxo substituent, forming a fused bicyclic system that may influence conformational rigidity and hydrogen-bonding capabilities.
This compound’s design suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involved in diseases like cancer or microbial infections.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-22-10-7-5-9(6-8-10)17-14(16)20-15-18-12-4-2-3-11(12)13(21)19-15/h5-8H,2-4H2,1H3,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUSCGCLFHANME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NC2=NC3=C(CCC3)C(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N/C2=NC3=C(CCC3)C(=O)N2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHOXYPHENYL)-N’'-{4-OXO-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidinyl core, followed by the introduction of the methoxyphenyl group through a series of substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-METHOXYPHENYL)-N’'-{4-OXO-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-(4-METHOXYPHENYL)-N’'-{4-OXO-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-METHOXYPHENYL)-N’'-{4-OXO-1H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}GUANIDINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares (E)-N-(4-methoxyphenyl)-N''-{4-oxocyclopenta[d]pyrimidin-2-yl}guanidine with structurally related guanidine derivatives:
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing (E)-N-(4-methoxyphenyl)-N''-{4-oxo-cyclopenta[d]pyrimidin-2-yl}guanidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the guanidine core functionalization. Key steps include:
- Coupling Reactions : Reacting cyclopenta[d]pyrimidin-4-one with a methoxyphenyl-substituted guanidine precursor under reflux conditions (90–95°C) in polar aprotic solvents like DMF or acetonitrile .
- pH Control : Maintaining pH ~8–9 using triethylamine or NaOH to deprotonate intermediates and enhance nucleophilic substitution .
- Purification : Chromatography or recrystallization from acetonitrile/ether mixtures to isolate the (E)-isomer .
- Critical Parameters : Temperature (>90°C accelerates side reactions), solvent choice (acetonitrile minimizes byproducts), and stoichiometric ratios (1:1.2 for guanidine:pyrimidinone).
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX suite ) resolves stereochemistry and non-classical interactions (e.g., C–H···O hydrogen bonds in the methoxyphenyl group) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy proton signals at δ 3.7–3.9 ppm, cyclopenta protons at δ 1.8–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ~380–400 Da) and fragmentation patterns .
Q. How can researchers assess preliminary biological activity for this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases or proteases (common targets for guanidine derivatives) using fluorescence-based assays (IC determination) .
- Cellular Studies : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HeLa, MCF-7) .
- Docking Simulations : Use AutoDock Vina with PyMOL to predict binding modes to target proteins (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. How can contradictions in synthetic yields or purity be resolved during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design identifies interactions between pH, temperature, and stirring rate .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., imine formation at 1650 cm) .
- Case Study : A 30% yield drop at >100 mg scale was attributed to poor solubility; adding 10% DMSO improved homogeneity and restored yield to 85% .
Q. What strategies are effective in interpreting crystallographic data with disordered moieties or low-resolution diffraction?
- Methodological Answer :
- SHELXL Refinement : Use PART and EADP commands to model disordered regions (e.g., cyclopenta ring flexibility) .
- Hydrogen Bonding Analysis : PLATON or Mercury software identifies weak interactions (e.g., C–H···O in methoxyphenyl groups, contributing to lattice stability) .
- Twinned Data : If merging R > 0.1, apply twin-law matrices (e.g., BASF parameter in SHELXL) .
Q. How can computational modeling address gaps in mechanistic understanding of its bioactivity?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories (GROMACS) to study protein-ligand stability (e.g., RMSD < 2 Å indicates stable binding) .
- QM/MM Calculations : Explore reaction pathways (e.g., guanidine-mediated proton transfer in enzymatic catalysis) using Gaussian09 .
- SAR Analysis : Compare with analogs (see Table 1 ) to identify critical substituents (e.g., methoxy vs. ethoxy groups alter logP and IC) .
Q. Table 1: Comparative Bioactivity of Guanidine Derivatives
| Compound | Substituent Modifications | IC (Kinase X) | logP |
|---|---|---|---|
| Target Compound (E-isomer) | 4-Methoxyphenyl, cyclopenta[d]pyrimidinone | 0.45 μM | 2.1 |
| Analog A | 4-Ethoxyphenyl | 1.2 μM | 2.8 |
| Analog B | Cyclohexane-fused pyrimidinone | >10 μM | 3.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
